Amino-PEG24-acid

Pharmacokinetics Bioconjugation ADC Design

Amino-PEG24-acid is a monodisperse, heterobifunctional PEG24 linker engineered for advanced bioconjugation. Unlike shorter PEG analogs, its precisely defined 24-unit spacer dramatically improves aqueous solubility, prevents hydrophobic payload aggregation, and extends circulatory half-life—critical for ADC stability and PROTAC ternary complex formation. The primary amine and carboxylic acid termini enable modular, orthogonal conjugation of E3 ligase ligands, targeting moieties, and cytotoxic payloads. Choose Amino-PEG24-acid for reproducible linker length, superior PK, and enhanced in vivo efficacy.

Molecular Formula C51H103NO26
Molecular Weight 1146.4 g/mol
Cat. No. B1192114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG24-acid
SynonymsAmino-PEG24-acid
Molecular FormulaC51H103NO26
Molecular Weight1146.4 g/mol
Structural Identifiers
InChIInChI=1S/C51H103NO26/c52-2-4-56-6-8-58-10-12-60-14-16-62-18-20-64-22-24-66-26-28-68-30-32-70-34-36-72-38-40-74-42-44-76-46-48-78-50-49-77-47-45-75-43-41-73-39-37-71-35-33-69-31-29-67-27-25-65-23-21-63-19-17-61-15-13-59-11-9-57-7-5-55-3-1-51(53)54/h1-50,52H2,(H,53,54)
InChIKeyMNGHAJYOUCOMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG24-acid: A Precisely Defined Heterobifunctional PEG24 Linker for Advanced Bioconjugation, ADC, and PROTAC Synthesis


Amino-PEG24-acid (NH2-PEG24-COOH, CAS 2563873-76-5) is a linear, monodisperse heterobifunctional polyethylene glycol (PEG) derivative containing 24 ethylene glycol repeat units . It features a reactive primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, enabling versatile orthogonal conjugation chemistry for the stable attachment of biomolecules, drugs, or targeting ligands [1]. Its defined molecular weight of 1146.35 Da and extended PEG24 spacer provide a balance of high aqueous solubility and conformational flexibility that is critical for optimizing the spatial arrangement in advanced therapeutic constructs like PROTACs and ADCs .

Why Not All PEG Linkers Are Interchangeable: The Critical Role of PEG24 Spacer Length in Bioconjugate Performance


While the amino and carboxyl functional groups of Amino-PEG24-acid are chemically identical to those on shorter analogs like Amino-PEG12-acid or Amino-PEG8-acid, the 24-unit PEG chain is not merely an inert spacer. Systematic studies on PEGylated constructs demonstrate that the length of the PEG linker is a critical determinant of key performance parameters including aqueous solubility, in vivo pharmacokinetic (PK) profile (half-life, clearance), and the prevention of hydrophobic aggregation of conjugated payloads [1][2]. For instance, replacing a standard hydrophobic linker with one incorporating a PEG24 side chain in ADCs has been shown to significantly improve both therapeutic index and tumor suppression [1]. Thus, substituting Amino-PEG24-acid with a shorter PEG linker would alter these crucial parameters, potentially compromising the solubility, stability, and in vivo efficacy of the final bioconjugate.

Quantitative Differentiators of Amino-PEG24-acid vs. Shorter PEG Linkers and Hydrophobic Analogs


Molecular Weight and Predicted Hydrodynamic Radius: Enabling Optimized Pharmacokinetics and Payload Shielding

Amino-PEG24-acid has a molecular weight (MW) of 1146.35 Da, which is a key differentiator from shorter analogs like Amino-PEG12-acid (MW ~629.73 Da) and Amino-PEG8-acid (MW ~441.49 Da) . This higher MW translates to an increased hydrodynamic radius. Studies on PEG-grafted nanoparticles demonstrate a direct correlation between longer PEG chain length and increased plasma half-life [1]. Specifically, the MW is above the renal filtration threshold (~30-50 kDa for proteins, but for flexible PEG chains, a higher MW like PEG24 provides a significant extension in circulation time compared to PEG8 or PEG12 in many conjugate contexts. This is because the larger hydrodynamic volume reduces renal clearance and protein adsorption [1]. In ADCs, a PEG24 side chain (analogous to the spacer provided by Amino-PEG24-acid) was shown to reduce plasma clearance and increase tumor suppression compared to non-PEGylated controls [2].

Pharmacokinetics Bioconjugation ADC Design

Enhanced Aqueous Solubility: Enabling Conjugation of Ultra-Hydrophobic Payloads and Reducing Aggregation

Amino-PEG24-acid exhibits high aqueous solubility, a property that scales with PEG chain length. Shorter analogs like Amino-PEG8-acid have been noted to have solubility limits (e.g., <1 mg/mL in some buffers), while the extended PEG24 chain of the target compound ensures superior solubility and serves as a potent hydrophilic shield [1]. This is a critical differentiator when conjugating hydrophobic payloads. In a direct ADC design comparison, the incorporation of a PEG24 side chain into a Valine-Lysine-PAB linker was crucial for achieving maximum hydrophilicity and biophysical stability when conjugated with the hydrophobic payload MMAE, resulting in reduced aggregation and accelerated plasma clearance compared to non-PEGylated or shorter PEG linkers [2]. The 24-unit chain provides an optimal balance, conferring enough hydrophilicity to solubilize highly hydrophobic warheads (e.g., auristatins, maytansinoids) without introducing excessive bulk that might sterically hinder target binding.

ADC Linker Drug Delivery Solubility

Proven Platform Technology: Validated Linker for High-Value Therapeutics in Clinical Development

Amino-PEG24-acid is not just a research reagent; it is a defined chemical intermediate for clinically relevant constructs. It is specifically identified as the PEG linker component in Zilucoplan, a complement C5 inhibitor that has reached Phase III clinical trials [1]. This provides a strong, empirical validation of the linker's in vivo safety, stability, and manufacturability profile. In contrast, shorter PEG linkers (e.g., PEG8, PEG12) are widely used but their use in late-stage clinical candidates is less specifically documented, often being part of proprietary linker-payload combinations. The use of Amino-PEG24-acid in Zilucoplan demonstrates that its specific spacer length and heterobifunctional chemistry are suitable for creating complex, high-molecular-weight therapeutics intended for human use, providing a de-risked starting point for new drug development programs.

ADC Intermediate Clinical Candidate Zilucoplan

Discrete Monodispersity vs. Polydisperse PEG: Ensuring Reproducible Conjugate Analysis and Manufacturing

Amino-PEG24-acid is a monodisperse PEG derivative with a discrete number of 24 ethylene glycol units, resulting in a single, defined molecular weight (1146.35 Da) . This contrasts sharply with commonly used polydisperse PEG reagents (e.g., "PEG 2000"), which are mixtures of molecules with a range of chain lengths and molecular weights. For Amino-PEG24-acid, this monodispersity translates to a single, sharp peak by HPLC and a well-defined mass by MS, enabling precise characterization and quality control of the final conjugate. This is a crucial differentiator for drug development, as it simplifies analytical method development, ensures batch-to-batch consistency, and allows for the accurate determination of critical quality attributes (CQAs) like drug-to-antibody ratio (DAR) in ADCs. Shorter monodisperse PEGs (e.g., PEG8, PEG12) offer similar analytical advantages, but the PEG24 chain provides a unique balance of length for optimal spatial and PK properties.

Monodisperse PEG Analytical Characterization CQA

Optimized Linker Length for PROTAC Ternary Complex Formation

Amino-PEG24-acid is specifically marketed and utilized as a PROTAC linker . The 24-unit PEG chain provides an extended, flexible spacer that is critical for allowing the two ligands of a PROTAC molecule to simultaneously bind the target protein and the E3 ligase, thereby facilitating the formation of a stable ternary complex required for ubiquitination and degradation [1]. While the optimal linker length is target-dependent, the PEG24 chain (with an estimated extended length of ~80-90 Å) falls within the range often found to be effective for inducing degradation of challenging protein targets. Shorter PEG linkers (e.g., PEG4, PEG8) may be insufficient to bridge the distance between binding pockets on some target/E3 pairs, while longer chains (e.g., PEG48) can introduce excessive entropy and reduce the effective concentration for ternary complex formation. The PEG24 length thus represents a widely useful, empirically favored middle ground for many PROTAC design campaigns.

PROTAC Ternary Complex Linker Optimization

Superior Stability of Non-Cleavable PEG Linkers in Circulation

Amino-PEG24-acid is categorized as a non-cleavable linker for ADC applications [1]. In a study examining a non-cleavable Amino-PEG6-based linker-payload conjugate in rodent plasma, the linker itself was found to be highly stable [2]. By extension, the non-cleavable PEG chain in Amino-PEG24-acid is designed to remain intact in systemic circulation, relying on lysosomal degradation of the antibody after internalization to release the active payload. This contrasts with cleavable linkers (e.g., those containing a valine-citrulline dipeptide), which are designed to release the payload through enzymatic cleavage in the tumor microenvironment or lysosome. The enhanced systemic stability of non-cleavable PEG linkers like Amino-PEG24-acid can lead to a wider therapeutic window by minimizing premature drug release and associated off-target toxicity. This is a key procurement consideration for ADC programs prioritizing safety over the potential for a 'bystander effect' from released payload.

ADC Linker Plasma Stability Non-Cleavable

Optimal Application Scenarios for Amino-PEG24-acid: From PROTAC Discovery to Clinical ADC Manufacturing


PROTAC Library Synthesis and Linker Optimization

In early-stage PROTAC discovery, Amino-PEG24-acid is an ideal building block for creating a series of PROTAC molecules with a consistent PEG24 spacer. Its heterobifunctional nature allows for modular conjugation of diverse E3 ligase ligands and target protein ligands. The PEG24 length provides a balanced starting point for evaluating ternary complex formation, as it is long enough to span many protein-protein interfaces yet not so long as to be entropically unfavorable [1]. Using a monodisperse linker ensures that differences in degradation efficiency can be confidently attributed to ligand binding rather than variability in linker composition or length .

Synthesis of ADC Linker-Payloads with Hydrophobic Warheads

For ADC programs utilizing ultra-hydrophobic payloads like MMAE or exatecan derivatives, Amino-PEG24-acid can be incorporated as a hydrophilic spacer within a cleavable or non-cleavable linker-payload construct. This strategy has been proven to dramatically improve aqueous solubility, prevent ADC aggregation, and enhance the biophysical stability of the final conjugate [1]. The extended PEG24 chain effectively shields the hydrophobic payload, leading to superior in vivo pharmacokinetics with a longer half-life and increased tumor suppression compared to conjugates made with traditional hydrophobic linkers . This is a validated approach for achieving a homogeneous DAR 8 ADC with optimal drug-like properties.

PEGylation of Therapeutic Proteins and Peptides

Amino-PEG24-acid can be used to site-specifically PEGylate proteins or peptides via its reactive amine or carboxylic acid group. This conjugation introduces a 24-unit PEG chain, which increases the hydrodynamic volume of the therapeutic protein. The resulting increase in molecular weight and size reduces renal clearance and can extend the plasma half-life by 2- to 4-fold compared to the unmodified protein, a well-documented benefit of PEGylation with higher molecular weight PEGs [1]. Furthermore, the PEG shield can reduce immunogenicity and improve solubility, making it a valuable tool for optimizing the pharmacokinetic profile of biologic drug candidates .

Surface Functionalization of Nanoparticles and Biomaterials

For researchers developing long-circulating nanoparticles (e.g., liposomes, polymeric nanoparticles, or lipid nanoparticles), Amino-PEG24-acid can be used to functionalize the particle surface. When grafted onto the nanoparticle, the PEG24 chain forms a hydrophilic 'stealth' corona that reduces protein adsorption and delays recognition by the mononuclear phagocyte system (MPS). This 'stealth' effect is chain-length dependent, with longer PEG chains (such as PEG24) providing more effective shielding and significantly longer circulation half-lives compared to shorter PEGs or uncoated particles [1]. This directly translates to improved tumor accumulation via the enhanced permeability and retention (EPR) effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-PEG24-acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.